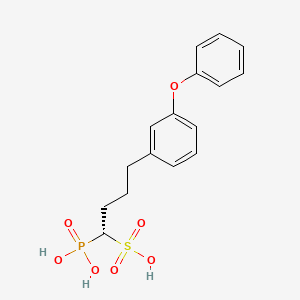

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-

Vue d'ensemble

Description

Il présente des effets antiprolifératifs sur les cellules Hs746T et inhibe sélectivement le c-Met avec une valeur de CI50 de 7 nM . Ce composé a montré un potentiel en tant qu'agent antinéoplasique, ce qui en fait un sujet d'intérêt important dans la recherche sur le cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide BMS-187745 implique plusieurs étapes :

Cyclisation : (R,R)-N,N’-diméthylcyclohexane-1,2-diamine est cyclisé avec du trichlorure de phosphore en présence de triéthylamine dans le tétrahydrofurane pour former de l'octahydro-1,3,2-benzodiazaphosphole.

Condensation : Ce composé intermédiaire est ensuite condensé avec du 4-(3-phénoxyphényl)butanal en utilisant du bis(triméthylsilyl)acétamide dans le dichlorométhane, ce qui donne un butanol silylé.

Déprotection : L'isomère souhaité est déprotégé avec du fluorure de tétrabutylammonium dans le tétrahydrofurane pour donner le butanol libre.

Estérification : Le butanol libre est estérifié avec du N,N-diméthyldithiocarbamate de zinc en utilisant de la triphénylphosphine et de l'azodicarboxylate de diisopropyle dans le tétrahydrofurane, formant un ester dithiocarbamique.

Hydrolyse : L'ester est hydrolysé avec de l'acide chlorhydrique dans l'acétonitrile pour donner l'acide phosphonique libre.

Méthodes de production industrielle

Les méthodes de production industrielle de l'acide BMS-187745 ne sont pas largement documentées dans le domaine public. La voie de synthèse décrite ci-dessus peut être mise à l'échelle pour une production industrielle avec des modifications appropriées afin de garantir l'efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

L'acide BMS-187745 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'étape finale de sa synthèse implique l'oxydation de l'acide phosphonique en acide sulfonique.

Condensation : Les composés intermédiaires sont formés par des réactions de condensation.

Hydrolyse : L'hydrolyse est utilisée pour convertir les esters en acides.

Réactifs et conditions courants

Oxydation : Acide formique et peroxyde d'hydrogène dans l'acide acétique.

Condensation : Bis(triméthylsilyl)acétamide dans le dichlorométhane.

Hydrolyse : Acide chlorhydrique dans l'acétonitrile.

Principaux produits

Le principal produit formé à partir de ces réactions est le composé cible, l'acide BMS-187745, qui est un dérivé de l'acide sulfonique.

Applications de la recherche scientifique

L'acide BMS-187745 a plusieurs applications de recherche scientifique :

Recherche sur le cancer : En tant qu'inhibiteur puissant du HGFR, il est utilisé dans des études relatives à la thérapie anticancéreuse, en particulier pour inhiber la croissance des cellules cancéreuses.

Pharmacocinétique : Des études ont été menées pour estimer et comparer la biodisponibilité orale de l'acide BMS-187745 et de son promédicament, l'acide BMS-188494.

Études biologiques : Il est utilisé pour étudier les effets de l'inhibition du HGFR sur divers processus biologiques.

Mécanisme d'action

Cette inhibition empêche l'activation des voies de signalisation en aval qui favorisent la prolifération et la survie cellulaire, ce qui se traduit par des effets antiprolifératifs sur les cellules cancéreuses .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 386.35 g/mol. Its structure features a sulfonic acid group, a phosphonate group, and a phenoxy substituent, which contribute to its unique chemical behavior and biological activities. The functional groups allow for various chemical reactions, including nucleophilic substitutions and hydrolysis, enhancing its versatility in applications.

Agricultural Applications

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- has demonstrated potential as a pesticide or herbicide due to its biological activity against pests. Its efficacy in agricultural settings can be attributed to the following properties:

- Biological Activity : Research indicates that compounds similar to this compound exhibit antimicrobial and anti-inflammatory properties, which can be leveraged in pest control.

- Mechanism of Action : The presence of the phosphonate group is often associated with enzyme inhibition, particularly in pathways involving phosphatases and kinases, suggesting a mechanism through which it may disrupt pest metabolism.

Pharmaceutical Applications

In the pharmaceutical sector, benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- shows promise as an enzyme inhibitor. Key applications include:

- Cholesterol Biosynthesis Inhibition : The compound has been identified as an inhibitor of squalene synthetase, an enzyme crucial for cholesterol biosynthesis. This inhibition could have therapeutic implications for managing cholesterol levels in patients at risk of cardiovascular diseases .

Case Study: Squalene Synthetase Inhibition

Research has shown that α-phosphonosulfonate compounds can effectively inhibit squalene synthetase activity. For instance, studies have documented the biochemical pathways affected by these inhibitors, leading to reduced cholesterol synthesis in vitro and in vivo models .

Biochemical Research

The interactions of benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action in biological systems:

- Enzyme Interaction Studies : Studies indicate that this compound can interact with various enzymes involved in cellular signaling pathways, influencing processes like cell proliferation and apoptosis.

- Potential for Therapeutics : Given its ability to inhibit specific enzymes linked to disease processes, there is potential for developing therapeutics targeting conditions characterized by dysregulated enzyme activity.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Acide BMS-188494 : Un promédicament de l'acide BMS-187745 qui se dégrade en une forme monoester et une forme d'acide libre, l'acide BMS-187745.

Acides zaragosiques : Une famille de métabolites fongiques qui sont des inhibiteurs compétitifs de la squalène synthase.

Unicité

L'acide BMS-187745 est unique en raison de son inhibition puissante et sélective du HGFR, ce qui en fait un composé précieux dans la recherche sur le cancer. Sa capacité à inhiber le c-Met avec une faible valeur de CI50 met en évidence son efficacité par rapport à d'autres composés similaires.

Activité Biologique

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- is a complex organophosphorus compound notable for its diverse biological activities. This article explores its chemical structure, synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 386.35 g/mol. Its structure incorporates several functional groups:

- Sulfonic Acid Group : Contributes to its acidity and solubility in water.

- Phosphonate Group : Imparts unique reactivity, particularly in enzymatic interactions.

- Phenoxy Substituent : Enhances biological activity through potential interactions with biological macromolecules.

These functional groups enable the compound to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which are critical for its biological activity .

Synthesis

The synthesis of benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- typically involves multi-step organic reactions that may vary based on specific reagents and conditions used. The general approach includes:

- Formation of the sulfonic acid moiety.

- Introduction of the phosphonate group through phosphorylation reactions.

- Addition of the phenoxy group via electrophilic aromatic substitution.

Biological Activity

Research indicates that benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- exhibits several significant biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential use as antimicrobial agents.

- Enzyme Inhibition : The phosphonate group is often associated with inhibiting enzymes such as phosphatases and kinases, which play crucial roles in cellular signaling pathways. This inhibition can influence cell proliferation and apoptosis .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

Interaction Profiles

Studies have shown that benzenebutanesulfonic acid can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are vital for understanding its mechanism of action within biological systems. For instance:

- Protein Binding : The compound's ability to bind to specific proteins may modulate their activity, leading to altered cellular responses.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could affect gene expression or replication processes.

Comparative Analysis

To better understand the unique properties of benzenebutanesulfonic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | Contains similar phenoxy and phosphonate groups | Potassium salt form increases solubility |

| 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid | Similar backbone but lacks specific stereochemistry | Different biological activity profile |

| Phenylphosphonic acid | Contains phosphorus but lacks sulfonate functionality | Simpler structure with fewer functional groups |

The distinct combination of functional groups in benzenebutanesulfonic acid may provide unique biological activities compared to these similar compounds .

Propriétés

Numéro CAS |

157126-18-6 |

|---|---|

Formule moléculaire |

C16H19O7PS |

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |

InChI |

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1 |

Clé InChI |

RCGCZPXSRLLKCK-INIZCTEOSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

SMILES isomérique |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

157126-18-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS187745; BMS 187745 BMS-187745 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.